molecular formula C21H30O3 B1250699 Przewalskin C

Przewalskin C

Cat. No. B1250699
M. Wt: 330.5 g/mol
InChI Key: OUPCPSBUOGQSQC-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Przewalskin C is a natural product found in Salvia przewalskii with data available.

Scientific Research Applications

Biomimetic Synthesis and Structural Studies

  • Biomimetic Synthesis of Isorosmanol and Przewalskin A : Research has demonstrated a biomimetic synthesis pathway for Przewalskin A, a C23 terpenoid with anti-HIV-1 activity, derived from Salvia przewalskii Maxim. The synthesis involves a series of steps such as epoxidation, epoxide ring opening, and lactonization (Li et al., 2018).

  • Przewalskin A and B Structural Elucidation : Studies have isolated and determined the structure of Przewalskin A and B, novel C23 terpenoids with unique carbon ring skeletons. These compounds have shown modest anti-HIV-1 activity (Xu et al., 2006); (Xu et al., 2006).

  • Total Synthesis of Przewalskin B : A study reported an efficient strategy for the total synthesis of Przewalskin B, featuring key steps like intermolecular substitution, organocatalytic aldol cyclization, and intramolecular carbene insertion (Zhuo et al., 2011).

Pharmacological Research

  • Anti-HIV Activity : Several studies have identified Przewalskin compounds, particularly Przewalskin A and B, exhibiting modest anti-HIV-1 activities. These findings highlight their potential in antiviral pharmacological research (Xu et al., 2006); (Xu et al., 2006).

  • Biotransformation Research : Przewalskinic acid A, a related compound, has been the focus of biotransformation studies using crude enzymes for potential therapeutic applications (Liu et al., 2014).

Chemical Analysis and Characterization

  • Phenolic Compounds and Diterpenes Analysis : Comparative studies have analyzed the presence of przewalskin compounds, among other phenolics and diterpenes, in Salvia species, utilizing advanced chromatographic techniques. This research aids in understanding the phytochemical profile and potential therapeutic benefits of these compounds (Ożarowski et al., 2017).

  • Photophysical Properties Study : Research on Przewalskinone-B, a derivative of Przewalskin, focused on its photophysical properties and binding behavior with β-Cyclodextrin, which is relevant in understanding its potential in drug delivery systems (Krishnaveni, 2017).

properties

Product Name

Przewalskin C

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(9S,11S)-9-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol

InChI

InChI=1S/C21H30O3/c1-12(2)14-10-15-16(20(23)19(14)22)9-13-7-6-8-21(3,4)17(13)11-18(15)24-5/h7,10,12,17-18,22-23H,6,8-9,11H2,1-5H3/t17-,18+/m1/s1

InChI Key

OUPCPSBUOGQSQC-MSOLQXFVSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3C[C@@H](C2=C1)OC)(C)C)O)O

Canonical SMILES

CC(C)C1=C(C(=C2CC3=CCCC(C3CC(C2=C1)OC)(C)C)O)O

synonyms

przewalskin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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